6-(3-Ethylphenyl)pyridin-3-amine
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Overview
Description
6-(3-Ethylphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring substituted with a 3-ethylphenyl group at the 6-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Ethylphenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-bromo-6-(3-ethylphenyl)pyridine with an amine source in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as palladium or copper.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(3-Ethylphenyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Phenylpyridin-3-amine: Similar structure but lacks the ethyl group on the phenyl ring.
6-(4-Methylphenyl)pyridin-3-amine: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
6-(3-Chlorophenyl)pyridin-3-amine: Similar structure with a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness: 6-(3-Ethylphenyl)pyridin-3-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
6-(3-ethylphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-10-4-3-5-11(8-10)13-7-6-12(14)9-15-13/h3-9H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRODGQJEUMALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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